trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate
Description
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate (CAS 70195-25-4), also known as D-(+)-2-phosphoglyceric acid sodium hydrate, is a chiral reagent used in organic synthesis. Its molecular formula is C₃H₄Na₃O₇P·XH₂O (exact hydration may vary), and it exhibits a melting point of 127–131°C . The compound is stored at -20°C to maintain stability and is characterized by its role in stereoselective reactions due to the (2R)-configuration of the hydroxy and phosphonatooxy groups .
Properties
CAS No. |
99470-03-8 |
|---|---|
Molecular Formula |
C3H16Na3O13P |
Molecular Weight |
360.09 g/mol |
IUPAC Name |
trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate |
InChI |
InChI=1S/C3H7O7P.3Na.6H2O/c4-1-2(3(5)6)10-11(7,8)9;;;;;;;;;/h2,4H,1H2,(H,5,6)(H2,7,8,9);;;;6*1H2/q;3*+1;;;;;;/p-3/t2-;;;;;;;;;/m1........./s1 |
InChI Key |
LRXOPFYBEUPDSD-XTHCZCLTSA-K |
Isomeric SMILES |
C([C@H](C(=O)[O-])OP(=O)([O-])[O-])O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])OP(=O)([O-])[O-])O.O.O.O.O.O.O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate typically involves the neutralization of phosphoric acid with sodium carbonate. This reaction produces disodium hydrogen phosphate, which is further reacted to form the trisodium salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle large volumes of reactants. The reaction is carefully monitored to maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but often include controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a higher oxidation state of the compound, while reduction may yield a lower oxidation state. Substitution reactions can result in various derivatives of the original compound.
Scientific Research Applications
Trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic effects and used in drug formulation.
Industry: Utilized in the production of various industrial products, including cleaning agents and food additives.
Mechanism of Action
The mechanism of action of trisodium;(2R)-3-hydroxy-2-phosphonatooxypropanoate;hexahydrate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. This interaction can influence various biochemical pathways and processes, leading to its observed effects.
Comparison with Similar Compounds
Foscarnet Sodium Hexahydrate (Trisodium Phosphonoformate Hexahydrate)
CAS : 34156-56-4
Molecular Formula : CNa₃O₅P·6H₂O
Key Properties :
- Structure: Phosphonoformic acid derivative with a trisodium salt and hexahydrate.
- Applications: Antiviral drug targeting cytomegalovirus (CMV) retinopathy. It inhibits viral DNA polymerase and requires maintenance therapy to prevent reactivation .
- Transport Mechanism: In rats, its free acid form (phosphonoformic acid) undergoes both passive diffusion and carrier-mediated transport via the Na⁺-phosphate co-transport system .
- Solubility : ≥24.9 mg/mL in water .
Comparison :
- Structural Differences: Foscarnet lacks the glyceric acid backbone present in the main compound, instead featuring a direct phosphonoformate group.
- Functional Use : While the main compound is used in synthetic chemistry, foscarnet is strictly therapeutic.
Trisodium Trimetaphosphate (STMP)
CAS : 7785-84-4
Molecular Formula : (NaPO₃)₃
Key Properties :
Comparison :
- Structural Differences : STMP is a cyclic polymer, whereas the main compound is a linear phosphonated glycerate.
- Industry Use : STMP is prominent in food and cleaning industries, contrasting with the main compound’s niche in organic synthesis.
Trisodium Phosphate Hexahydrate (Na₃PO₄·6H₂O)
CAS : 15819-50-8
Molecular Formula : Na₃PO₄·6H₂O
Key Properties :
Comparison :
- Functional Groups : Lacks the organic hydroxy-phosphonatooxy backbone, making it unsuitable for chiral synthesis.
- Utility : Primarily industrial, unlike the main compound’s specialized synthetic role.
Sodium Dihydrogen Phosphate (Monosodium Phosphate)
CAS : 7558-80-7
Molecular Formula : NaH₂PO₄
Key Properties :
Comparison :
- Charge and Structure: Monosodium vs. trisodium salt; lacks the phosphonatooxy group critical for stereochemical applications.
Data Tables
Research Findings and Key Differences
- Antiviral vs. Synthetic Utility : Foscarnet sodium’s efficacy against CMV is well-documented in clinical studies , while the main compound’s value lies in asymmetric synthesis .
- Transport Mechanisms : Foscarnet’s carrier-mediated intestinal transport in rats contrasts with the main compound’s lack of reported biological activity.
- Structural Complexity : The (2R)-configuration and phosphonatooxy group in the main compound enable stereochemical control, a feature absent in simpler phosphates like STMP or Na₃PO₄.
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